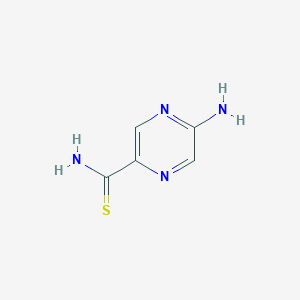

5-Aminopyrazine-2-carbothioamide

Description

Properties

IUPAC Name |

5-aminopyrazine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBFGXVSJLDNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339896-26-2 | |

| Record name | 5-aminopyrazine-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Aminopyrazine-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and evidence-based synthesis pathway for 5-Aminopyrazine-2-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available 5-Aminopyrazine-2-carboxylic acid. This document furnishes detailed experimental protocols, tabulated quantitative data based on analogous reactions, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is most effectively approached through a two-step reaction sequence. The initial step involves the formation of the primary amide, 5-Aminopyrazine-2-carboxamide, from 5-Aminopyrazine-2-carboxylic acid. The subsequent step is the thionation of the carboxamide group to yield the target carbothioamide.

Logical Workflow of the Synthesis Pathway

Figure 1: A diagram illustrating the two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for similar pyrazine derivatives and represent a viable route to the target compound.

Step 1: Synthesis of 5-Aminopyrazine-2-carboxamide

This procedure details the conversion of 5-Aminopyrazine-2-carboxylic acid to 5-Aminopyrazine-2-carboxamide. Two potential methods are presented.

Method A: Amidation via an Activated Ester Intermediate

This method is based on the successful synthesis of N-substituted 3-aminopyrazine-2-carboxamides from the corresponding carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as a coupling agent.

-

Materials:

-

5-Aminopyrazine-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ammonia solution (e.g., 2 M in ethanol or aqueous 25%)

-

Microwave reactor vials

-

Magnetic stirrer

-

-

Procedure:

-

In a microwave reactor vial, dissolve 5-Aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMSO.

-

Add 1,1'-carbonyldiimidazole (1.3 eq) to the solution.

-

Stir the reaction mixture at room temperature for 10-15 minutes, or until the evolution of CO2 gas ceases.

-

To the activated acid intermediate, add an excess of an ammonia solution (e.g., 3.0 eq).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes with a power of 100 W.

-

After cooling, the reaction mixture can be purified by standard methods such as recrystallization or column chromatography to yield 5-Aminopyrazine-2-carboxamide.

-

Method B: Ammonolysis of a Precursor

This method is adapted from a procedure for the synthesis of 5-Aminopyrazine-2-carboxamide from 5-chloropyrazine-2-carboxamide.[1]

-

Materials:

-

5-Chloropyrazine-2-carboxamide (or a suitable ester precursor like methyl 5-aminopyrazine-2-carboxylate)

-

25% aqueous ammonia solution

-

Methanol

-

Thick-walled microwave reactor tube

-

Magnetic stirrer

-

-

Procedure:

-

Combine 5-chloropyrazine-2-carboxamide (1.0 eq), 25% aqueous ammonia (excess), and methanol in a thick-walled microwave reactor tube.[1]

-

Ensure the mixture is homogeneous and seal the tube.[1]

-

Place the reaction tube in a microwave reactor and heat to 95 °C for 30 minutes with a power output of 200 W under PowerMAX mode.[1]

-

After the reaction is complete and the vessel has cooled, the product can be isolated and purified.

-

Step 2: Synthesis of this compound

This procedure describes the thionation of 5-Aminopyrazine-2-carboxamide using Lawesson's reagent, a widely used and effective thionating agent for converting amides to thioamides.[2][3]

-

Materials:

-

5-Aminopyrazine-2-carboxamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Round-bottom flask with a reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend 5-Aminopyrazine-2-carboxamide (1.0 eq) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5-0.6 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by filtration to remove any insoluble by-products, followed by removal of the solvent under reduced pressure.

-

Further purification can be achieved by column chromatography on silica gel or recrystallization to yield pure this compound. An aqueous work-up prior to chromatography is often recommended to remove phosphorus-containing by-products.[3]

-

Quantitative Data

Table 1: Reactants and Expected Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 5-Aminopyrazine-2-carboxylic acid | C₅H₅N₃O₂ | 139.11 | Starting Material |

| 5-Aminopyrazine-2-carboxamide | C₅H₆N₄O | 138.13 | Intermediate |

| This compound | C₅H₆N₄S | 154.19 | Final Product |

| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | Activating Agent |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | Thionating Agent |

Table 2: Analogous Reaction Data and Expected Physical Properties

| Compound Name | Analogous Yield | Analogous Melting Point (°C) | Expected Appearance |

| 5-Aminopyrazine-2-carboxamide | ~70-90%¹ | Not Reported | Solid |

| This compound | ~80-90%² | Not Reported | Solid |

¹Yields for the amidation of similar pyrazine carboxylic acids can vary but are often in this range, especially with microwave assistance. ²Thionation reactions with Lawesson's reagent are generally high-yielding. An 86% yield was reported for the thionation of a different amide in THF at room temperature.[3]

Signaling Pathways and Experimental Workflows

The synthesis of novel heterocyclic compounds like this compound is often driven by their potential to interact with biological pathways relevant to disease. While the specific biological targets of this compound are not yet elucidated, its structural similarity to other pyrazine derivatives suggests potential applications in areas such as antimicrobial or anticancer research. The workflow for such investigations is outlined below.

Experimental Workflow for Biological Evaluation

Figure 2: A generalized workflow for the biological evaluation of a newly synthesized compound.

This guide provides a robust framework for the synthesis and potential evaluation of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and analytical capabilities.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Aminopyrazine-2-carbothioamide

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Aminopyrazine-2-carbothioamide. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document focuses on providing calculated properties, a proposed synthetic pathway from its common precursors, and detailed, standard experimental protocols for its characterization and property determination. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

Pyrazine derivatives are a cornerstone in medicinal chemistry, with prominent members like Pyrazinamide being a first-line treatment for tuberculosis. The replacement of an amide's oxygen atom with sulfur to form a thioamide is a common bioisosteric substitution strategy in drug design. This modification can significantly alter a compound's physicochemical properties, including lipophilicity, hydrogen bonding capability, and metabolic stability, which in turn can modulate its biological activity and pharmacokinetic profile.[1]

This compound is a thioamide analog of 5-aminopyrazinamide. While its direct biological and physicochemical properties are not widely reported, its structural similarity to known bioactive molecules makes it a compound of significant interest for antimicrobial and other therapeutic research.[2][3] This guide outlines the necessary theoretical and practical steps for its synthesis and comprehensive characterization.

Chemical Structure and Properties

Quantitative Data Summary

| Property | Data Type | Value | Notes / Reference |

| IUPAC Name | Systematic | This compound | - |

| Molecular Formula | Calculated | C₅H₆N₄S | - |

| Molecular Weight | Calculated | 154.19 g/mol | - |

| CAS Number | Identifier | Not Assigned | As of the date of this publication. |

| Melting Point | Experimental | Data Not Available | Requires experimental determination. See Protocol 3.1. |

| Aqueous Solubility | Experimental | Data Not Available | Requires experimental determination. See Protocol 3.2. |

| pKa (Acidic/Basic) | Experimental | Data Not Available | Requires experimental determination. See Protocol 3.3. |

| LogP (Octanol/Water) | Predicted | 1.1 ± 0.3 | Predicted using computational models. |

Synthesis and Characterization

As dedicated synthesis literature for this compound is scarce, a plausible and robust synthetic route is proposed, starting from the well-documented precursor, 5-aminopyrazine-2-carboxylic acid.

Proposed Synthetic Pathway

The most direct route involves a two-step process: (1) amidation of the carboxylic acid to form the intermediate 5-aminopyrazine-2-carboxamide, followed by (2) thionation to yield the target carbothioamide. Lawesson's reagent is a common and effective thionating agent for converting amides to thioamides.[4][5][6]

Caption: Proposed two-step synthesis of the target compound.

Logical Structure Relationship

The structural evolution from the common acid precursor to the target thioamide highlights the key functional group interconversions that are central to the synthesis and potential modulation of biological activity.

Caption: Structural relationship of key compounds in the synthesis.

Experimental Protocols

The following sections detail standard methodologies for the synthesis, characterization, and determination of the key physicochemical properties of this compound.

Protocol for Synthesis: Thionation of 5-Aminopyrazine-2-carboxamide

This protocol is adapted from general procedures for the thionation of amides using Lawesson's reagent.[4][5]

-

Reagents and Equipment:

-

5-aminopyrazine-2-carboxamide (1.0 eq)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] (0.5 - 0.6 eq)

-

Anhydrous toluene or 1,4-dioxane

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Nitrogen or Argon gas supply for inert atmosphere

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-aminopyrazine-2-carboxamide and anhydrous toluene (approx. 10-20 mL per gram of amide).

-

Stir the suspension and add Lawesson's Reagent in one portion.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C for toluene).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

-

The crude residue is then purified by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., ethyl acetate in hexane) to isolate the pure this compound.

-

-

Confirmation of Structure:

-

The identity and purity of the synthesized product must be confirmed by standard analytical techniques as described in Protocol 4.2.

-

Protocol for Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic pyrazine protons and the -NH₂ protons of the amino and thioamide groups. The chemical shifts (δ) and coupling constants (J) will confirm the substitution pattern.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms, with the thiocarbonyl carbon (C=S) expected to appear significantly downfield (typically >190 ppm).

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample (e.g., as a KBr pellet). The spectrum should display characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C=N stretching of the pyrazine ring (around 1500-1600 cm⁻¹), and a prominent C=S stretching band (Thioamide I band, often around 1200-1400 cm⁻¹). The absence of a strong C=O stretch (around 1680 cm⁻¹) from the starting amide confirms the conversion.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a technique like Electrospray Ionization (ESI) or Electron Impact (EI). The resulting spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 154.19.

-

Protocol for Melting Point Determination

-

Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.

-

Procedure:

-

Place a small amount of the dry, crystalline sample into a capillary tube, sealed at one end.

-

Compact the sample by tapping the tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 15 °C of the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing chemicals.

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of distilled water (or a relevant buffer, e.g., pH 7.4) in a flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the mixture to stand to let undissolved solids settle.

-

Centrifuge or filter the supernatant to obtain a clear, saturated solution.

-

Determine the concentration of the compound in the clear solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The resulting concentration is the aqueous solubility.

-

Protocol for pKa Determination (Potentiometric Titration)

-

Procedure:

-

Accurately weigh and dissolve a sample of the compound in a known volume of water (co-solvents like methanol may be used if solubility is low).

-

Use a calibrated pH meter to monitor the pH of the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic amine and pyrazine nitrogens.

-

Subsequently, titrate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic thioamide proton.

-

Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

-

Conclusion

While this compound is not a well-characterized compound, its synthesis is feasible through established chemical transformations. This guide provides the necessary theoretical framework and detailed experimental protocols for its synthesis, purification, and the determination of its core physicochemical properties. The data and methods presented here should enable researchers to confidently produce and characterize this compound, facilitating further investigation into its potential as a novel therapeutic agent.

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioamide synthesis by thionation [organic-chemistry.org]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 5-Aminopyrazine-2-carbothioamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Aminopyrazine-2-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry. While direct studies on its mechanism of action are emerging, a comprehensive understanding can be extrapolated from the well-documented activities of its structural analogs, primarily pyrazine carboxamide derivatives. This technical guide synthesizes the current knowledge on the potential mechanisms of action of this compound by examining the biological activities of these related compounds, providing a predictive framework for its therapeutic applications. The primary activities observed for this class of molecules include antimycobacterial effects, inhibition of Fibroblast Growth Factor Receptors (FGFR), and modulation of Monoamine Oxidase B (MAO-B).

Core Postulated Mechanisms of Action

Based on the evidence from structurally similar pyrazine derivatives, the potential mechanisms of action for this compound can be categorized into three main areas:

-

Antimycobacterial Activity: Pyrazinamide, a structural analog, is a cornerstone in tuberculosis treatment. Its derivatives have been extensively studied, revealing that they often act as prodrugs, being converted to their active forms within mycobacteria. The proposed mechanisms interfere with vital cellular processes of the pathogen.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several 3-aminopyrazine-2-carboxamide derivatives have been identified as potent inhibitors of FGFRs. These receptors are crucial in cell proliferation, differentiation, and migration, and their dysregulation is implicated in various cancers. Inhibition of FGFR signaling can thus be a potent anti-cancer strategy.

-

Monoamine Oxidase B (MAO-B) Inhibition: N-substituted pyrazine-2-carboxamides have demonstrated selective and competitive inhibition of MAO-B, an enzyme responsible for the degradation of dopamine. This activity is particularly relevant for the treatment of neurodegenerative disorders such as Parkinson's disease.

Quantitative Biological Activity Data

The following table summarizes the quantitative data for various pyrazine derivatives, offering a comparative look at their potency across different biological targets.

| Compound/Derivative Class | Target/Organism | Assay Type | Metric | Value | Reference |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | Whole-cell | MIC | 12.5 µg/mL (46 µM) | [1] |

| N-(3-chloro-4-((3-(trifluoromethyl)benzyl)oxy)phenyl)pyrazine-2-carboxamide | Human MAO-B | Enzyme Inhibition | IC50 | 3.9 nM | |

| N-(3-chloro-4-((3-chlorobenzyl)oxy)phenyl)pyrazine-2-carboxamide | Human MAO-B | Enzyme Inhibition | IC50 | 5.1 nM | |

| N-(3-chloro-4-((4-fluorobenzyl)oxy)phenyl)pyrazine-2-carboxamide | Human MAO-B | Enzyme Inhibition | IC50 | 9.7 nM | |

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Spinach Chloroplasts (Photosynthesis Inhibition) | Oxygen Evolution Rate | IC50 | 51 µmol∙L⁻¹ | [2] |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Chlorella vulgaris (Antialgal Activity) | Chlorophyll Content Reduction | IC50 | 44 µmol∙L⁻¹ | [2] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of this compound and its analogs.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)

-

Mycobacterium tuberculosis H37Rv culture

-

Test compound and standard antitubercular drugs (e.g., isoniazid, rifampin)

-

Alamar Blue reagent

-

10% Tween 80

Procedure:

-

Prepare serial twofold dilutions of the test compound and standard drugs in a 96-well plate with 100 µL of Middlebrook 7H9 broth.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

-

Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL. Include drug-free control wells.

-

Seal the plates with paraffin and incubate at 37°C for 5-7 days.[3]

-

After incubation, add 25 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.[3]

-

Re-incubate the plate for 24 hours.[3]

-

If the control well turns from blue to pink, add the Alamar Blue mixture to all wells. If it remains blue, re-incubate and check daily.[3]

-

After 24 hours of incubation with the dye, record the color in all wells. A blue color indicates no bacterial growth, while a pink color indicates growth.[3]

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

FGFR Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the FGFR kinase.

Materials:

-

FGFR3 kinase

-

LanthaScreen® Eu-anti-GST Antibody

-

Kinase Tracer 236

-

Kinase Buffer A

-

Test compound and a known inhibitor (e.g., staurosporine)

-

384-well plates

Procedure:

-

Prepare a 3X solution of the test compound and a known inhibitor in Kinase Buffer A.

-

Prepare a 3X mixture of the FGFR3 kinase and the Eu-anti-GST antibody in Kinase Buffer A.

-

Prepare a 3X solution of Kinase Tracer 236 in Kinase Buffer A.

-

In a 384-well plate, add 5 µL of the test compound solution.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor/tracer) and 615 nm (antibody/donor).[4]

-

Calculate the emission ratio (665 nm / 615 nm). Inhibition is determined by the decrease in the emission ratio in the presence of the test compound.

MAO-B Inhibitor Screening: Fluorometric Assay

This assay quantifies the inhibition of MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.

Materials:

-

Human recombinant MAO-B enzyme

-

MAO-B Assay Buffer

-

MAO-B Substrate (e.g., tyramine)

-

A fluorescent probe (e.g., GenieRed Probe)

-

Developer

-

Known MAO-B inhibitor (e.g., selegiline)

-

96-well black plates

Procedure:

-

Prepare serial dilutions of the test compound and the known inhibitor in MAO-B Assay Buffer.

-

In a 96-well black plate, add 10 µL of the diluted test compound, inhibitor control, or assay buffer (for enzyme control).[5]

-

Prepare the MAO-B enzyme solution by diluting the stock enzyme in the assay buffer. Add 50 µL of the diluted enzyme solution to each well.[6]

-

Incubate the plate for 10 minutes at 37°C.[6]

-

Prepare the MAO-B substrate solution containing the substrate, fluorescent probe, and developer in the assay buffer.

-

Add 40 µL of the substrate solution to each well to start the reaction.[6]

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode at 37°C for 10-40 minutes.[5]

-

Calculate the rate of reaction from the linear portion of the fluorescence curve. The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the test compound.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

HepG2 human hepatocellular carcinoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7]

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 540-570 nm using a microplate reader.[7][8]

-

Cell viability is expressed as a percentage of the vehicle control.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a representative experimental workflow.

Caption: Predicted FGFR signaling pathway inhibited by pyrazine derivatives.

Caption: Mechanism of MAO-B inhibition by pyrazine analogs.

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

While the direct mechanism of action for this compound is a subject of ongoing investigation, the extensive research on its structural analogs provides a strong foundation for predicting its biological activities. The potential for this compound and its derivatives to act as antimycobacterial agents, FGFR inhibitors, and MAO-B inhibitors highlights their broad therapeutic potential. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore and harness the capabilities of this promising class of molecules. Future studies should focus on direct enzymatic and cellular assays with this compound to confirm these predicted mechanisms and to elucidate its full pharmacological profile.

References

- 1. Downstream signaling of activated FGFR1 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. abcam.cn [abcam.cn]

- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. abcam.cn [abcam.cn]

- 6. assaygenie.com [assaygenie.com]

- 7. static.igem.wiki [static.igem.wiki]

- 8. 2.6. MTT cytotoxicity assay [bio-protocol.org]

The Ascendant Therapeutic Potential of 5-Aminopyrazine-2-carbothioamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. Among these, 5-aminopyrazine-2-carbothioamide and its analogues are emerging as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their anticancer, antiviral, and antibacterial properties. This document synthesizes available quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes key synthetic and mechanistic pathways to facilitate further research and development in this area. While direct studies on this compound are nascent, this guide draws upon structurally related compounds, particularly carboxamides and thiosemicarbazones, to provide a foundational understanding and to highlight the therapeutic promise of this chemical class.

Introduction

Pyrazine and its derivatives are integral to the development of numerous therapeutic agents. The inclusion of a carbothioamide functional group, a well-known metal chelator and hydrogen-bonding motif, at the 2-position of the 5-aminopyrazine ring system presents a compelling strategy for the design of novel bioactive molecules. Thiosemicarbazones, which share the N-C=S moiety, are known to exhibit potent anticancer and antimicrobial activities, often attributed to their ability to chelate essential metal ions and inhibit key enzymes.[1][2] This guide explores the biological landscape of this compound derivatives, leveraging data from closely related analogues to build a comprehensive profile.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through several synthetic routes. A common strategy involves the conversion of a carboxylic acid or its corresponding nitrile to the desired carbothioamide.

Caption: General synthetic route to this compound derivatives.

Experimental Protocol: Synthesis of this compound from 5-Aminopyrazine-2-carbonitrile

This protocol is a generalized procedure based on the thionation of nitriles.

-

Dissolution: 5-Aminopyrazine-2-carbonitrile (1.0 eq) is dissolved in a suitable solvent such as pyridine or a mixture of triethylamine and methanol.

-

Addition of Thionating Agent: Hydrogen sulfide (H₂S) gas is bubbled through the solution at room temperature, or a solid H₂S source like sodium hydrosulfide can be used.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Biological Activities

While specific data for this compound is limited, the biological activities of structurally similar 5-amino-N-phenylpyrazine-2-carboxamides and pyrazine thiosemicarbazones provide valuable insights into their potential.

Antibacterial Activity

Derivatives of the closely related 5-amino-N-phenylpyrazine-2-carboxamides have been evaluated for their antibacterial properties.

Table 1: Antibacterial Activity of 5-Amino-N-phenylpyrazine-2-carboxamide Derivatives

| Compound | Test Organism | MIC (µM) | Reference |

| 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Staphylococcus aureus | 62.5 | [3] |

| 5-amino-N-phenylpyrazine-2-carboxamide derivative 11 | Pseudomonas aeruginosa | 250 | [3] |

| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Pseudomonas aeruginosa | 250 | [4] |

| 3-amino-N-heptylpyrazine-2-carboxamide | Various strains | 250 | [4] |

Antiviral Activity

Several 5-amino-N-phenylpyrazine-2-carboxamides have demonstrated moderate activity against influenza A viruses.

Table 2: Antiviral Activity of 5-Amino-N-phenylpyrazine-2-carboxamide Derivatives

| Compound Series | Virus | Activity Level | Reference |

| 5-amino-N-phenylpyrazine-2-carboxamides | Influenza A | Moderate (tens of µM) | [3] |

Anticancer Activity

Table 3: Anticancer Activity of Related Pyrazine and Carbothioamide/Thiosemicarbazone Derivatives

| Compound Class | Cell Line(s) | Activity Metric | Finding | Reference |

| Pyrazine-2-carboxamide metal complexes | SNB-19, HCT-15, COLO-205, KB-3-1 | IC₅₀ | Generally low toxicity (IC₅₀ > 100 µM) | [7] |

| Pyrazoline carbothioamide analogs | A549, HeLa | IC₅₀ | Potent activity (e.g., 13.49 µM for compound 3a on A549) | [8] |

| Chitosan thiosemicarbazones | MDCK, MCF-7 | IC₅₀ | Moderate activity (e.g., 281-355 µg/mL on MCF-7) | [5] |

Experimental Protocols for Biological Evaluation

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Test Compound: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth to achieve a range of concentrations.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to the desired final concentration.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth + bacteria) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

Based on the known mechanisms of thiosemicarbazones, this compound derivatives may exert their anticancer effects through the chelation of intracellular metal ions, leading to the inhibition of metalloenzymes and the generation of reactive oxygen species (ROS).

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridine-2-Carbaldehyde Thiosemicarbazone and its Cobalt(II) Complex: Synthesis, Characterization, and Spectrophotometric Study [ideas.repec.org]

- 4. jocpr.com [jocpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. oncotarget.com [oncotarget.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Aminopyrazine-2-carbothioamide and its Structural Analogs: Synthesis, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Aminopyrazine-2-carbothioamide and its structural analogs, with a focus on their synthesis, biological functions, and potential therapeutic applications. The document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to this compound and its Analogs

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound and its carboxamide analogs have emerged as a promising class of compounds with a broad spectrum of therapeutic potential, including antiviral, antimycobacterial, and anticancer activities. The structural modifications on the pyrazine ring and the functional group at the 2-position have led to the discovery of potent drug candidates, most notably the antiviral drug favipiravir (T-705). This guide will delve into the structure-activity relationships, mechanisms of action, and synthetic strategies for this important class of molecules.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs typically involves a multi-step process. A general workflow for the synthesis and subsequent biological evaluation is outlined below.

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis of this compound from its corresponding carboxamide using Lawesson's reagent.

Materials:

-

5-Aminopyrazine-2-carboxamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Aminopyrazine-2-carboxamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any insoluble byproducts.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Biological Functions and Therapeutic Applications

Structural analogs of this compound have demonstrated a wide range of biological activities, which are summarized in the following sections.

Antiviral Activity

The most prominent and well-studied activity of this class of compounds is their antiviral effect, particularly against RNA viruses.

The antiviral activity of favipiravir (T-705), a fluorinated pyrazine carboxamide analog, is attributed to its selective inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1] This active metabolite is recognized by the viral RdRp and is incorporated into the nascent viral RNA strand.[1] The incorporation of favipiravir-RTP can lead to either chain termination or lethal mutagenesis, thereby inhibiting viral replication.[2]

Caption: Mechanism of action of Favipiravir as a viral RNA polymerase inhibitor.

| Compound/Analog | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.013 - 0.48 | [1] |

| Ebola virus | Vero | 10 | [1] | |

| Lassa virus | Vero | 1.3 | [1] | |

| T-1105 | Chikungunya virus | Vero | 7.0 ± 1 | [1] |

| 5-ALA with SFC | SARS-CoV-2 (Wuhan) | Vero-E6 | 235 | [3] |

| SARS-CoV-2 (Alpha) | Vero-E6 | 173 | [3] | |

| SARS-CoV-2 (Delta) | Vero-E6 | 397 | [3] |

This protocol provides a general method for determining the antiviral activity of compounds using a plaque reduction assay.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 24-well plates

-

Virus stock of known titer

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Cell culture medium (e.g., DMEM) with and without serum

-

Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

-

Staining solution (e.g., crystal violet in formalin/ethanol)

Procedure:

-

Prepare serial dilutions of the test compounds in serum-free cell culture medium.

-

Remove the growth medium from the confluent cell monolayers and wash with phosphate-buffered saline (PBS).

-

In a separate plate, pre-incubate the virus with each dilution of the test compound for 1 hour at 37°C.

-

Inoculate the cell monolayers with the virus-compound mixture and incubate for 1 hour at 37°C to allow for viral adsorption.

-

After the adsorption period, remove the inoculum and wash the cells with PBS.

-

Add the overlay medium containing the corresponding concentration of the test compound to each well.

-

Incubate the plates at 37°C in a CO₂ incubator until visible plaques are formed (typically 2-5 days).

-

Fix the cells with a formalin solution and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).

-

The 50% effective concentration (EC₅₀) is determined as the compound concentration that reduces the number of plaques by 50%.

Antimycobacterial Activity

Several pyrazine-2-carboxamide analogs have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

| Compound | R¹ | R² | R³ | M. tuberculosis H37Rv MIC (µg/mL) | Reference |

| PZA (Pyrazinamide) | H | H | H | 6.25 - 12.5 | [4] |

| Analog 1 | Cl | H | 4-F-benzylamino | 6.25 | [4] |

| Analog 2 | CN | H | benzylamino | 12.5 | [4] |

| Analog 3 | H | tert-butyl | 3,5-bis(trifluoromethyl)phenyl | > 20% inhibition | [3] |

| N-(4-(4-fluorophenyl)thiazol-2-yl)pyrazine-2-carboxamide | - | - | - | 0.78 |

This protocol describes a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[5]

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Resazurin solution

Procedure:

-

Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in the 96-well plates.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a drug-free control (growth control) and a sterile control (broth only).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add resazurin solution to each well and incubate for a further 24 hours.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Anticancer Activity

Recent studies have also explored the anticancer potential of pyrazine and pyrazole derivatives, including some with carbothioamide functionalities.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazoline-carbothioamide | A549 (Lung Cancer) | 13.49 ± 0.17 | [6] |

| HeLa (Cervical Cancer) | 17.52 ± 0.09 | [6] | |

| 5-Aminopyrazole derivative | K-562 (Leukemia) | Not specified (38.64% growth) | [7] |

| T-47D (Breast Cancer) | Not specified (35.88% growth) | [7] | |

| Indenoquinoxaline and pyrazine derivatives | MCF-7 (Breast Cancer) | 5.4 | [8] |

| A549 (Lung Cancer) | 4.3 | [8] |

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.[6]

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control.

-

The 50% inhibitory concentration (IC₅₀) is determined as the compound concentration that reduces cell viability by 50%.

Conclusion and Future Directions

This compound and its structural analogs represent a versatile and promising class of compounds with significant therapeutic potential. The extensive research on favipiravir has paved the way for the exploration of other pyrazine derivatives as antiviral agents. Furthermore, the demonstrated antimycobacterial and anticancer activities of related structures highlight the broad applicability of this chemical scaffold.

Future research in this area should focus on:

-

Synthesis and evaluation of a wider range of this compound analogs to establish a more comprehensive structure-activity relationship, particularly for the carbothioamide moiety.

-

Elucidation of the detailed mechanisms of action for the antimycobacterial and anticancer activities to identify novel cellular targets.

-

Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their efficacy and safety profiles for potential clinical development.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound and its analogs.

References

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repub.eur.nl [repub.eur.nl]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Favipiravir? [synapse.patsnap.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

The Genesis of a Bioactive Scaffold: A Technical Guide to the Discovery and History of Pyrazine-Carbothioamides

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of pyrazine-carbothioamides, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on their synthesis, biological activities, and the evolution of their scientific understanding.

Introduction: The Pyrazine Core and the Thioamide Functionality

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its presence in numerous natural products and clinically approved drugs underscores its importance. The introduction of a carbothioamide (-CSNH₂) functional group to the pyrazine ring gives rise to pyrazine-carbothioamides, a class of compounds with a distinct chemical profile and a broad spectrum of biological activities. The replacement of the carbonyl oxygen in the corresponding carboxamide with a sulfur atom significantly alters the molecule's electronic and steric properties, often leading to enhanced biological potency and modified pharmacokinetic profiles.

Historical Perspective: From Pyrazinamide to Pyrazine-Carbothioamides

The history of pyrazine-carbothioamides is intrinsically linked to the development of their carboxamide analogue, pyrazinamide. Pyrazinamide was first synthesized in 1936 and was later discovered to be a potent anti-tubercular agent in 1952.[1] This discovery spurred further research into related pyrazine derivatives, including their thioamide counterparts.

While a definitive first synthesis of the parent pyrazine-2-carbothioamide is not prominently documented in readily available literature, its conception follows logically from the extensive research on pyrazinamide. The conversion of amides to thioamides is a well-established transformation in organic chemistry, and it is highly probable that pyrazine-carbothioamides were first synthesized in the mid-20th century as part of structure-activity relationship (SAR) studies on pyrazinamide analogues.

Early investigations into pyrazine derivatives were largely driven by the search for novel anti-tubercular agents. The success of pyrazinamide laid the groundwork for the exploration of its bioisosteres, with the carbothioamide group being a natural choice for modifying the parent molecule's properties.

Synthesis of Pyrazine-Carbothioamides: Key Methodologies

The synthesis of pyrazine-carbothioamides can be broadly approached through two main strategies: construction of the pyrazine ring followed by functional group manipulation, or direct thionation of a pre-existing pyrazine-carboxamide.

De Novo Synthesis of the Pyrazine Ring

Early methods for the synthesis of the pyrazine ring itself date back to the late 19th century. The Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879) are classical methods that involve the condensation of α-amino ketones.[2] Once the substituted pyrazine ring is formed, the carbothioamide group can be introduced through various synthetic routes, often starting from a pyrazine-carboxylic acid or its ester.

Thionation of Pyrazine-Carboxamides

A more direct and commonly employed method for the synthesis of pyrazine-carbothioamides is the thionation of the corresponding pyrazine-carboxamide. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Key Thionating Reagents:

-

Phosphorus Pentasulfide (P₄S₁₀): A classical and potent thionating agent.

-

Lawesson's Reagent (LR): A milder and more soluble alternative to P₄S₁₀, widely used for the thionation of amides and other carbonyl compounds.

Experimental Protocol: Thionation of Pyrazinamide using Lawesson's Reagent (Illustrative)

To a solution of pyrazinamide (1.0 eq) in a dry, inert solvent such as toluene or dioxane, Lawesson's reagent (0.5 eq) is added. The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazine-2-carbothioamide.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and solvent may vary depending on the specific substrate and scale of the reaction.

The following diagram illustrates the general workflow for the synthesis of pyrazine-carbothioamides.

References

A Theoretical Investigation Framework for 5-Aminopyrazine-2-carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the theoretical and computational investigation of 5-Aminopyrazine-2-carbothioamide. Despite its potential relevance in medicinal chemistry, stemming from the known activities of related pyrazine and carbothioamide compounds, a thorough review of the scientific literature reveals a notable absence of dedicated theoretical studies on this specific molecule. This document serves as a proactive roadmap for researchers, detailing the pertinent computational methodologies, expected data outputs, and logical workflows necessary to elucidate its structural, electronic, and reactive properties. By leveraging established quantum chemical methods and drawing parallels from studies on analogous structures, this guide provides the foundational knowledge for future in-silico research into this compound, aiming to accelerate its potential discovery and development as a therapeutic agent.

Introduction: The Case for a Theoretical Study

The pyrazine ring is a key pharmacophore found in numerous clinically significant drugs, including the anti-tuberculosis agent pyrazinamide. The carbothioamide group, a bioisostere of the amide group, is also prevalent in various biologically active compounds, known for its hydrogen bonding capabilities and ability to coordinate with metal ions. The combination of these two moieties in this compound suggests a molecule of significant interest for drug design and development.

Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), offer a powerful, cost-effective, and non-invasive means to predict a molecule's properties before undertaking extensive experimental synthesis and testing. Such studies can provide deep insights into:

-

Molecular Geometry: Understanding the three-dimensional arrangement of atoms, bond lengths, and angles.

-

Electronic Structure: Mapping the distribution of electrons to understand reactivity, stability, and intermolecular interactions.

-

Spectroscopic Signatures: Predicting infrared, Raman, and NMR spectra to aid in experimental characterization.

-

Reactivity Descriptors: Calculating properties like HOMO-LUMO energy gaps and molecular electrostatic potential to predict how the molecule will interact with biological targets.

This guide will now lay out a proposed workflow for a comprehensive theoretical study of this compound.

Proposed Computational Workflow

A logical workflow for the theoretical characterization of this compound would involve a multi-step process, starting from the basic molecular structure and progressing to more complex analyses of reactivity and potential biological interactions.

Caption: A proposed workflow for the theoretical study of this compound.

Detailed Methodologies and Data Presentation

This section provides detailed protocols for the key computational experiments and outlines how the resulting data should be presented for clarity and comparative analysis.

Geometric Structure Optimization

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule.

Experimental Protocol:

-

Initial Structure Generation: The 2D structure of this compound is drawn in a molecular editor (e.g., GaussView, Avogadro) and a preliminary 3D structure is generated. The SMILES string for this molecule is NC1=NC=C(C(=S)N)C=N1.

-

Computational Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost. The B3LYP functional is a widely used and well-validated choice for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The ++ indicates the inclusion of diffuse functions to describe lone pairs and anions, while (d,p) denotes polarization functions to accurately model bonding.

-

Solvation Model: To simulate a more biologically relevant environment, a solvent model like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.

-

Software: Standard quantum chemistry software packages like Gaussian, ORCA, or NWChem can be used to perform these calculations.

Data Presentation: The optimized geometric parameters should be summarized in a table.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C2-C3 | Value |

| C5-N(amino) | Value | |

| C(thio)-S | Value | |

| C(thio)-N(amide) | Value | |

| Bond Angles | N1-C2-C3 | Value |

| C3-C4-N4 | Value | |

| S-C(thio)-N(amide) | Value | |

| Dihedral Angles | N1-C2-C3-C4 | Value |

| C5-N(amino)-H... | Value |

(Note: Atom numbering should be based on a standardized molecular diagram provided with the study.)

Electronic and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic properties and the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for predicting reactivity.

Experimental Protocol: The same DFT method (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization is applied to the optimized structure to calculate electronic properties.

Data Presentation: Key electronic properties and FMO energies should be tabulated.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value | Units |

|---|---|---|

| Total Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Energy Gap (ΔE) | Value | eV |

| Ionization Potential (I ≈ -E_HOMO) | Value | eV |

| Electron Affinity (A ≈ -E_LUMO) | Value | eV |

| Electronegativity (χ) | Value | eV |

| Chemical Hardness (η) | Value | eV |

| Chemical Softness (S) | Value | eV⁻¹ |

| Electrophilicity Index (ω) | Value | eV |

The HOMO-LUMO gap (ΔE) is a critical indicator of chemical stability and reactivity. A small gap suggests the molecule is more polarizable and reactive.

Vibrational Frequency Analysis

Calculating vibrational frequencies serves two purposes: it confirms that the optimized geometry is a true energy minimum (no imaginary frequencies), and it allows for the prediction of the infrared (IR) spectrum.

Experimental Protocol: Frequency calculations are performed on the optimized geometry using the same level of theory (e.g., B3LYP/6-311++G(d,p)). Calculated frequencies are often systematically overestimated and should be scaled by a known factor (e.g., ~0.967 for B3LYP/6-311G basis sets) for better agreement with experimental data.

Data Presentation: The most significant vibrational modes should be presented in a table, along with their assignments.

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

|---|---|---|---|

| Value | Value | Value | N-H stretch (amino) |

| Value | Value | Value | C=S stretch |

| Value | Value | Value | Pyrazine ring C-N stretch |

| Value | Value | Value | N-H bend (amide) |

Visualization of Key Molecular Properties

Visual representations are essential for interpreting the results of quantum chemical calculations.

Molecular Orbitals and Electrostatic Potential

Visualizing the HOMO, LUMO, and the Molecular Electrostatic Potential (MEP) surface provides an intuitive understanding of the molecule's reactivity.

Caption: Logical relationship for generating and interpreting molecular property surfaces.

-

HOMO: The regions where the HOMO is localized indicate the sites most likely to donate electrons in a reaction (nucleophilic attack).

-

LUMO: The distribution of the LUMO shows the regions most susceptible to receiving electrons (electrophilic attack).

-

MEP: The MEP surface is color-coded to represent electrostatic potential. Red areas (negative potential) are rich in electrons and are likely sites for electrophilic attack, while blue areas (positive potential) are electron-poor and are susceptible to nucleophilic attack.

Conclusion and Future Directions

This guide has presented a robust and detailed framework for conducting the first theoretical studies on this compound. By following the proposed workflow, researchers can generate a wealth of data on the geometric, electronic, and reactive properties of this molecule. The resulting insights will be invaluable for guiding future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. Furthermore, the computational data generated can serve as the basis for more advanced studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations against specific protein targets, and molecular dynamics simulations to understand its behavior in a biological environment. The in-silico characterization of this compound is a critical first step towards unlocking its potential as a novel therapeutic agent.

Potential Therapeutic Targets of 5-Aminopyrazine-2-carbothioamide: A Technical Guide for Drug Discovery Professionals

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 5-Aminopyrazine-2-carbothioamide. Direct experimental data on this specific molecule is limited in publicly available literature. Therefore, this document synthesizes findings from structurally related pyrazine and carbothioamide analogs to infer potential mechanisms of action and therapeutic applications. The primary focus is on targets in infectious diseases, neurodegenerative disorders, and oncology. This guide is intended for researchers, scientists, and professionals in the field of drug development to inform future research and hypothesis-driven studies.

Introduction

This compound is a heterocyclic compound featuring a pyrazine ring, an amino group, and a carbothioamide functional group. While this specific molecule is not extensively characterized in the literature, its structural motifs are present in numerous biologically active compounds. The pyrazine core is a key component of several approved drugs, and the carbothioamide group is known to be a versatile pharmacophore. This guide explores the potential therapeutic targets of this compound by examining the established activities of its close structural relatives.

Inferred Potential Therapeutic Areas and Molecular Targets

Based on the biological activities of analogous compounds, the following therapeutic areas and molecular targets are proposed for this compound.

Infectious Diseases

Derivatives of pyrazine-2-carboxamide, the parent structure of the well-known antitubercular drug pyrazinamide, have been extensively studied for their anti-infective properties.

-

Potential Target: Mycobacterial Prolyl-tRNA Synthetase (ProRS) Some adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide have been identified as potential inhibitors of mycobacterial Prolyl-tRNA Synthetase (ProRS)[1]. This enzyme is crucial for protein synthesis in Mycobacterium tuberculosis, making it an attractive target for novel anti-TB agents. While some reports suggest that 5-amino-substituted pyrazinamide derivatives have weak antimycobacterial activity, the presence of the carbothioamide group in the target molecule could alter its binding properties and spectrum of activity[2][3].

-

Other Anti-Infective Potential Various 3-aminopyrazine-2-carboxamide derivatives have demonstrated antibacterial and antifungal activities, although specific molecular targets in these contexts are not always well-defined[3].

Neurodegenerative Disorders

-

Potential Target: Monoamine Oxidase B (MAO-B) A notable study identified a pyrazine-2-carboxamide derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, as a selective and competitive inhibitor of human monoamine oxidase B (MAO-B)[4][5]. MAO-B is a key enzyme in the degradation of dopamine and its inhibition is a validated strategy for the treatment of Parkinson's disease. The structural similarity suggests that this compound could be investigated for similar inhibitory activity.

Oncology

The carbothioamide moiety is a common feature in compounds with demonstrated anticancer activity.

-

Potential Target: Carbonic Anhydrase II (CA II) Hydrazine-1-carbothioamide derivatives have been reported as inhibitors of carbonic anhydrase II[6]. CA II is involved in pH regulation in tumor microenvironments, and its inhibition can disrupt cancer cell survival and proliferation.

-

Potential Target: 15-Lipoxygenase (15-LOX) The same study on hydrazine-1-carbothioamides also identified inhibition of 15-lipoxygenase[6]. 15-LOX is implicated in inflammation and cancer progression, making it a relevant target for anticancer drug development.

-

General Cytotoxic and Apoptotic Mechanisms Carbothioamide-based pyrazoline analogs have shown potential as anticancer agents by inducing apoptosis in cancer cell lines[7]. The mechanism often involves interaction with DNA or inhibition of key cellular processes.

Other Potential Enzyme Inhibition

-

Potential Target: Urease Hydrazine-1-carbothioamide derivatives have been identified as urease inhibitors[8]. Urease is a key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori.

Quantitative Data on Structurally Related Compounds

The following table summarizes the quantitative data for analogous compounds, providing a basis for hypothesizing the potential potency of this compound.

| Compound Class/Derivative | Target Enzyme | Reported Activity (IC50/MIC/Ki) | Reference |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | IC50: 0.78 µM, Ki: 94.52 nM | [4][5] |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | MIC: 12.5 µg/mL (46 µM) | [3] |

| 5-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | P. aeruginosa | MIC: 250 µM | [3] |

| Hydrazine-carbothioamide derivatives | Carbonic Anhydrase II | Range: 0.13 ± 0.01 to 10.23 ± 0.21 µM | [6] |

| Hydrazine-carbothioamide derivatives | 15-Lipoxygenase | Range: 0.14 ± 0.01 to 1.34 ± 0.14 µM | [6] |

| Carbothioamide/carboxamide-based pyrazoline analog (3a) | A549 (lung cancer) cells | IC50: 13.49 ± 0.17 µM | [7] |

| Carbothioamide/carboxamide-based pyrazoline analog (3a) | HeLa (cervical cancer) cells | IC50: 17.52 ± 0.09 µM | [7] |

Experimental Protocols for Key Assays

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies on this compound.

Monoamine Oxidase B (MAO-B) Inhibition Assay

-

Principle: The inhibitory activity against human MAO-B can be measured using a fluorometric assay. The assay quantifies the hydrogen peroxide produced from the oxidative deamination of a substrate by MAO-B.

-

Reagents: Human recombinant MAO-B enzyme, Amplex® Red reagent, horseradish peroxidase, and a suitable MAO-B substrate (e.g., benzylamine).

-

Procedure:

-

Prepare a reaction mixture containing the MAO-B enzyme, horseradish peroxidase, and the test compound (this compound) at various concentrations in a suitable buffer.

-

Initiate the reaction by adding the Amplex® Red reagent and the MAO-B substrate.

-

Incubate the mixture at 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Calculate the percent inhibition relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

-

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. Data are then analyzed using Lineweaver-Burk or other kinetic plots.

Antimycobacterial Susceptibility Testing

-

Principle: The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis is determined using a broth microdilution method.

-

Materials: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), 96-well microplates, and the test compound.

-

Procedure:

-

Prepare serial dilutions of this compound in the microplates.

-

Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

-

Carbonic Anhydrase II (CA II) Inhibition Assay

-

Principle: The inhibition of CA II's esterase activity is measured spectrophotometrically. CA II catalyzes the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be detected by its absorbance at 400 nm.

-

Reagents: Purified bovine CA II, 4-nitrophenyl acetate, and Tris-HCl buffer.

-

Procedure:

-

Pre-incubate the enzyme with various concentrations of the test compound.

-

Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

-

Monitor the increase in absorbance at 400 nm over time.

-

Calculate the initial reaction rates and determine the percent inhibition.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations of Potential Mechanisms and Workflows

Signaling Pathways and Inhibitory Mechanisms

Caption: Hypothetical inhibition of MAO-B by this compound.

Caption: Postulated inhibition of mycobacterial Prolyl-tRNA Synthetase.

Experimental Workflow

Caption: A generalized workflow for the evaluation of this compound.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is currently lacking, a systematic analysis of its structural analogs provides a strong foundation for future research. The most promising avenues for investigation appear to be in the fields of neurodegenerative diseases (targeting MAO-B), infectious diseases (particularly as an antimycobacterial agent targeting ProRS), and oncology (targeting enzymes like carbonic anhydrase and 15-lipoxygenase).

The experimental protocols and workflows outlined in this guide offer a clear path for the systematic evaluation of this compound. It is recommended that initial research efforts focus on broad-panel screening against the hypothesized targets. Positive hits should then be followed by more detailed mechanistic and structure-activity relationship studies to validate these potential therapeutic applications and guide the development of this and related molecules. The synthesis of a focused library of this compound derivatives could also be a valuable next step to explore and optimize activity against these targets.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zora.uzh.ch [zora.uzh.ch]

In Silico Modeling of 5-Aminopyrazine-2-carbothioamide Interactions: A Technical Guide

Introduction